

Measuring Protein-Lipid Interactions with DAUDA: Application Notes and Protocols

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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

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Introduction

Understanding the interactions between proteins and lipids is fundamental to numerous biological processes, from signal transduction and membrane trafficking to drug metabolism and disease pathogenesis. The fluorescent probe 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) offers a sensitive and versatile tool for characterizing these interactions. DAUDA is a fluorescently labeled fatty acid analogue that exhibits a change in its fluorescent properties upon binding to a protein. Specifically, when DAUDA moves from an aqueous environment to the hydrophobic binding pocket of a protein, its fluorescence emission intensity increases, and the emission maximum shifts to a shorter wavelength (a blue shift).^{[1][2]} This phenomenon allows for the quantitative determination of binding affinities and the screening of potential inhibitors or competing ligands.

These application notes provide detailed protocols for utilizing DAUDA in both direct binding and competitive displacement assays to measure protein-lipid interactions.

Principle of the DAUDA Assay

The DAUDA assay is based on the environment-sensitive fluorescence of the dansyl group attached to an undecanoic acid chain.^[1] In an aqueous buffer, DAUDA has a relatively low fluorescence quantum yield. Upon binding to the hydrophobic pocket of a lipid-binding protein, the dansyl group is shielded from the polar aqueous environment, leading to a significant

increase in fluorescence intensity and a blue shift in the emission spectrum.[2] This change in fluorescence is directly proportional to the amount of DAUDA bound to the protein, allowing for the determination of binding affinity (expressed as the dissociation constant, Kd).

Furthermore, the assay can be adapted to a competitive format. If a non-fluorescent lipid or small molecule binds to the same site on the protein as DAUDA, it will displace DAUDA, resulting in a decrease in fluorescence. This allows for the determination of the binding affinity of unlabeled ligands.

Data Presentation

The following tables summarize quantitative data obtained from DAUDA-based binding assays for various proteins.

Table 1: Dissociation Constants (Kd) for DAUDA Binding to Various Proteins

Protein	Organism	Apparent Kd (μM)	Reference
Human Serum Albumin (HSA)	Homo sapiens	~0.8	[3]
Fatty Acid Binding Protein 1 (FABP1)	Homo sapiens	~0.3 - 0.5	[4]
Cutaneous Fatty Acid-Binding Protein (C-FABP)	Homo sapiens	~2.0	[5]
Schistosoma mansoni Sm14 fatty acid-binding protein	Schistosoma mansoni	Not specified	[1]
Recombinant human Odorant Binding Protein (hOBP IIaR)	Homo sapiens	1.5	[1][2]
Fasciola gigantica Fatty Acid Binding Protein (FgFABP)	Fasciola gigantica	2.95	[6]

Table 2: Displacement of DAUDA from Cutaneous Fatty Acid-Binding Protein (C-FABP) by Natural Fatty Acids

Competing Fatty Acid	Concentration	% Displacement	Reference
Myristic acid	2 μ M	81%	[5]
Palmitic acid	2 μ M	81.7%	[5]
Oleic acid	2 μ M	84.7%	[5]
Linoleic acid	2 μ M	92.3%	[5]

Experimental Protocols

Protocol 1: Direct Binding Assay to Determine the Kd of Protein-DAUDA Interaction

This protocol describes the titration of a protein into a solution of DAUDA to determine the dissociation constant (Kd).

Materials:

- Purified lipid-binding protein of interest (delipidated)
- DAUDA (11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid)
- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)
- Fluorometer with excitation and emission wavelength control
- Quartz cuvette or black microplate

Procedure:

- Reagent Preparation:

- Prepare a stock solution of DAUDA (e.g., 1 mM in ethanol or DMSO). Store protected from light at -20°C.
- Prepare a working solution of DAUDA in Assay Buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-5 μ M).
- Prepare a stock solution of the purified, delipidated protein at a known concentration. The concentration should be significantly higher than the expected K_d .
- Fluorometer Setup:
 - Set the excitation wavelength to ~345 nm.
 - Set the emission wavelength to scan a range (e.g., 400-600 nm) to determine the emission maximum, or set it to a fixed wavelength around the expected emission maximum (typically 480-500 nm upon binding).
- Titration:
 - To a cuvette or well, add the DAUDA working solution.
 - Record the initial fluorescence of DAUDA alone.
 - Add small aliquots of the concentrated protein stock solution to the DAUDA solution.
 - After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).
 - Record the fluorescence intensity.
 - Continue adding the protein until the fluorescence signal saturates, indicating that all DAUDA is bound.
- Data Analysis:
 - Correct the fluorescence intensity readings for dilution by multiplying by a dilution factor ($V_{\text{final}} / V_{\text{initial}}$).

- Subtract the fluorescence of DAUDA alone from all readings to obtain the change in fluorescence (ΔF).
- Plot ΔF as a function of the total protein concentration.
- Fit the data to a one-site binding (hyperbolic) equation to determine the K_d : $\Delta F = (\Delta F_{\text{max}} * [P]) / (K_d + [P])$ Where:
 - ΔF is the change in fluorescence intensity
 - ΔF_{max} is the maximum change in fluorescence at saturation
 - $[P]$ is the total protein concentration
 - K_d is the dissociation constant

Protocol 2: Competitive Displacement Assay to Determine the Binding Affinity of an Unlabeled Ligand

This protocol is used to determine the binding affinity of a non-fluorescent compound that competes with DAUDA for the same binding site on the protein.

Materials:

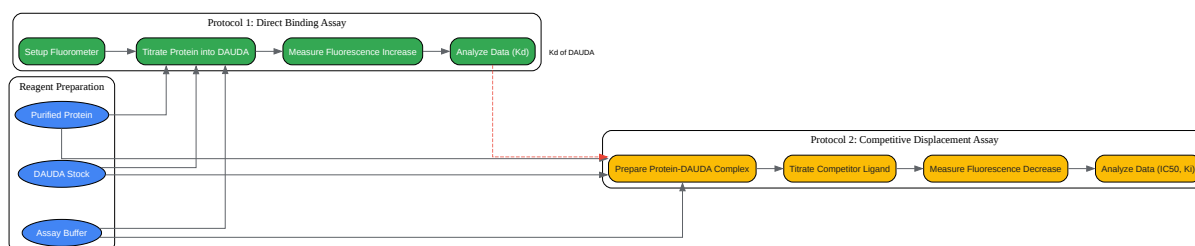
- Same materials as in Protocol 1
- Unlabeled competitor ligand of interest

Procedure:

- Reagent Preparation:
 - Prepare reagents as in Protocol 1.
 - Prepare a stock solution of the unlabeled competitor ligand.
- Assay Setup:

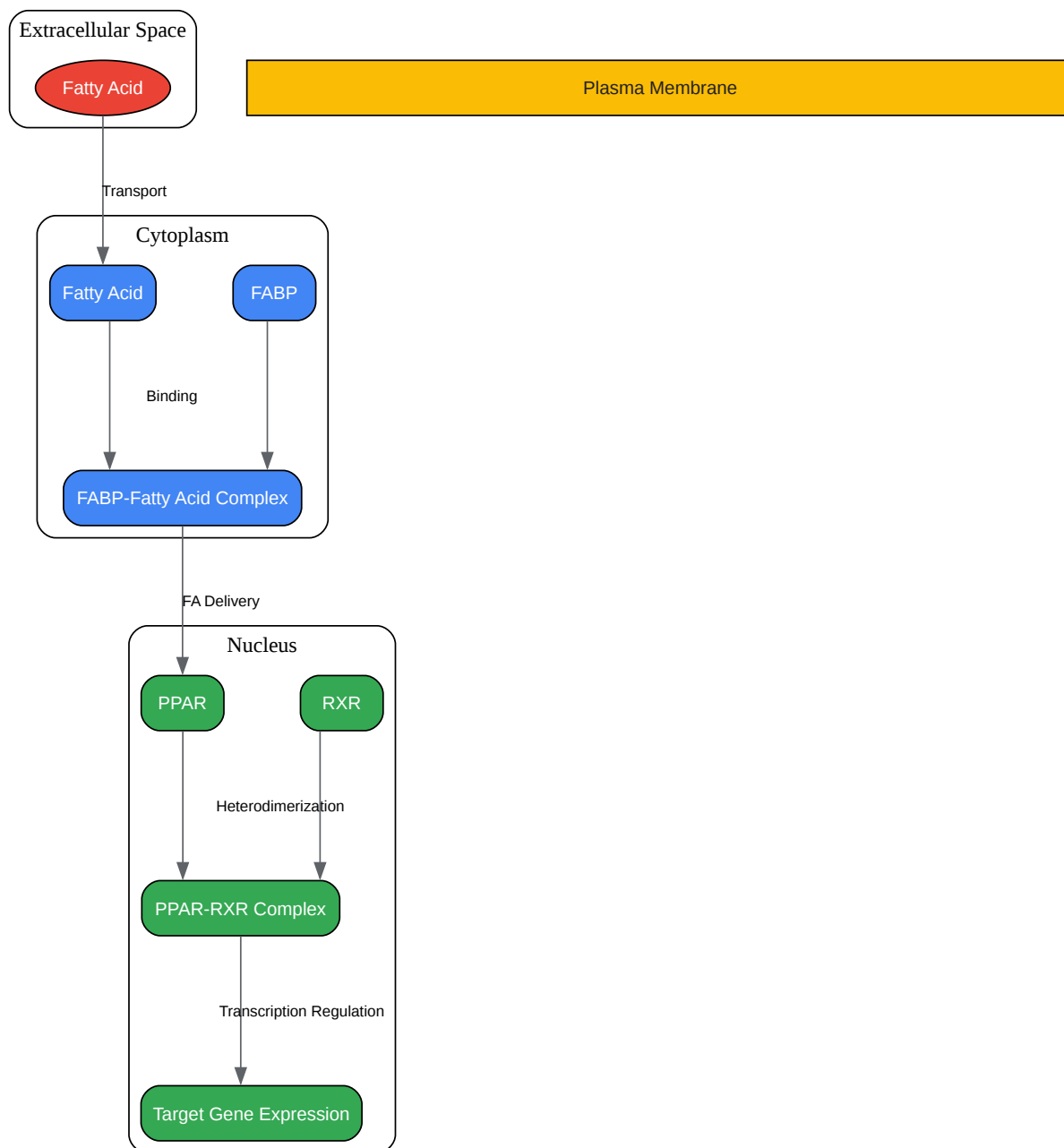
- Determine the concentration of protein and DAUDA that gives a significant and stable fluorescence signal (typically in the range of 50-80% of the maximum fluorescence from a direct binding assay).
- Prepare a solution containing the pre-determined concentrations of protein and DAUDA in Assay Buffer.
- Competition Titration:
 - To a series of cuvettes or wells, add the protein-DAUDA complex solution.
 - Add increasing concentrations of the unlabeled competitor ligand to each cuvette/well.
 - Include a control with no competitor ligand.
 - Incubate the samples to allow the binding equilibrium to be reached.
 - Record the fluorescence intensity for each sample at the emission maximum determined previously.
- Data Analysis:
 - Calculate the percentage of DAUDA displacement at each competitor concentration.
 - Plot the fluorescence intensity or percentage of displacement as a function of the competitor concentration.
 - Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of DAUDA).
 - Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation:
$$K_i = IC_{50} / (1 + [DAUDA] / K_{d_DAUDA})$$
 Where:
 - [DAUDA] is the concentration of DAUDA used in the assay
 - K_d_DAUDA is the dissociation constant of the protein-DAUDA interaction (determined from Protocol 1)

Mandatory Visualizations



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Experimental workflow for DAUDA-based protein-lipid binding assays.



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Generalized signaling pathway of Fatty Acid Binding Proteins (FABPs).

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